5-Nitroso-6-(4-fluorobenzyloxy)pyrimidine-2,4-diamine
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Overview
Description
5-Nitroso-6-(4-fluorobenzyloxy)pyrimidine-2,4-diamine is a chemical compound that belongs to the class of aminopyrimidines and derivatives. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen atoms at the 1- and 3- ring positions .
Preparation Methods
The preparation of 5-Nitroso-6-(4-fluorobenzyloxy)pyrimidine-2,4-diamine involves several synthetic routes and reaction conditions. One common method includes the use of methanol solution of sodium methylate and malonic methyl ester nitrile, which undergoes a ring-closure reaction with guanidine salt. The process involves multiple steps, including the recovery of by-products, concentration, and nitrosation reactions using dilute formic acid solution .
Chemical Reactions Analysis
5-Nitroso-6-(4-fluorobenzyloxy)pyrimidine-2,4-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include sodium nitrite for nitrosation and dilute formic acid for nitrosation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the synthesis of various derivatives that have shown potential anti-tubercular activities. These derivatives are designed to target specific enzymes in Mycobacterium tuberculosis, making them valuable in the development of anti-TB drugs .
Mechanism of Action
The mechanism of action of 5-Nitroso-6-(4-fluorobenzyloxy)pyrimidine-2,4-diamine involves its interaction with molecular targets and pathways in biological systems. It is believed to act on specific enzymes, such as dihydrofolate reductase, which plays a crucial role in the synthesis of nucleotides. By inhibiting this enzyme, the compound can disrupt the replication of certain microorganisms .
Comparison with Similar Compounds
5-Nitroso-6-(4-fluorobenzyloxy)pyrimidine-2,4-diamine can be compared with other similar compounds, such as 6-Cyclohexylmethyloxy-5-nitroso-pyrimidine-2,4-diamine. While both compounds belong to the same class of aminopyrimidines, they differ in their substituents and specific applications.
Properties
CAS No. |
192441-26-2 |
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Molecular Formula |
C11H10FN5O2 |
Molecular Weight |
263.23 g/mol |
IUPAC Name |
6-[(4-fluorophenyl)methoxy]-5-nitrosopyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H10FN5O2/c12-7-3-1-6(2-4-7)5-19-10-8(17-18)9(13)15-11(14)16-10/h1-4H,5H2,(H4,13,14,15,16) |
InChI Key |
UMKGCKUTZKVSMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=NC(=NC(=C2N=O)N)N)F |
Origin of Product |
United States |
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